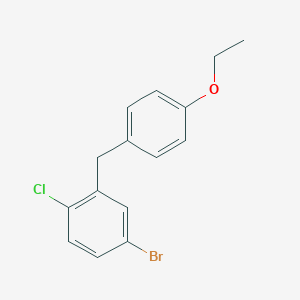

4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrClO/c1-2-18-14-6-3-11(4-7-14)9-12-10-13(16)5-8-15(12)17/h3-8,10H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNCHZBITMUSRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433931 | |

| Record name | 4-Bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461432-23-5 | |

| Record name | 4-Bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=461432-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.164.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular and Cellular Mechanisms of Action Research

Exploration of Extra-Glycemic Mechanistic Pathways

Beyond their primary effect on renal glucose handling, SGLT2 inhibitors exhibit a range of extra-glycemic effects that contribute to their therapeutic benefits. nih.gov These effects stem from the metabolic shifts induced by urinary glucose loss and include modulation of various metabolic and signaling pathways. researchgate.netnih.gov

The caloric loss induced by glucosuria triggers a systemic metabolic shift, moving from carbohydrate utilization towards lipid metabolism. nih.gov Research has shown that SGLT2 inhibitors promote an increase in lipolysis and fatty acid β-oxidation. mdpi.comnih.gov This shift is partly mediated by an increase in the hormone glucagon (B607659) relative to insulin (B600854), which encourages the liver to produce ketone bodies and enhances the breakdown of fats. nih.govmdpi.com

Studies in animal models have demonstrated that this class of drugs can enhance fatty acid metabolism in the heart, providing a more energy-efficient fuel source for the myocardium. frontiersin.org This modulation of substrate utilization away from glucose and towards fatty acids and ketones is believed to contribute to the cardiovascular benefits observed with SGLT2 inhibitors. nih.gov

| Metabolic Pathway | Effect of SGLT2 Inhibition | Observed Outcome | Supporting Evidence |

|---|---|---|---|

| Fatty Acid Metabolism | Increased β-oxidation | Enhanced fat burning and utilization | Dapagliflozin therapy in rats induced fatty acid oxidation. nih.gov |

| Substrate Utilization | Shift from carbohydrates to lipids/ketones | Increased production and use of ketone bodies | SGLT2 inhibitors increase glucagon production, which promotes ketogenesis. nih.gov |

| Lipid Synthesis | Reduced hepatic lipid production | Decrease in triglyceride content and hepatic steatosis | Enhanced glucagon signaling leads to a drop in triglyceride content. mdpi.com |

| Adipose Tissue Metabolism | Increased lipolysis | Reduction in visceral and subcutaneous fat | SGLT2 inhibitors decrease lipid accumulation and change body composition. nih.govresearchgate.net |

The metabolic reprogramming induced by SGLT2 inhibitors involves the modulation of several key intracellular signaling pathways.

AMPK Pathway : A significant body of research indicates that SGLT2 inhibitors activate 5'-adenosine monophosphate-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. nih.govresearchgate.net The mild, persistent caloric deficit created by these drugs mimics a state of nutrient deprivation, which is a potent stimulus for AMPK activation. frontiersin.org Activated AMPK, in turn, helps to reduce inflammation, oxidative stress, and improve mitochondrial function, contributing to the kidney and heart protective effects of SGLT2 inhibitors. researchgate.netfrontiersin.orgdiabetesjournals.org

PI3K-Akt and MAPK Pathways : These pathways are central to cell growth, proliferation, and survival. nih.govmdpi.com Studies have shown that in conditions of lipotoxicity, SGLT2 inhibitors can restore impaired insulin signaling through the PI3K-Akt pathway. diabetesjournals.org There is significant crosstalk between the PI3K-Akt and MAPK pathways, which are involved in cellular responses to a wide range of stimuli. nih.gov

AGE-RAGE Pathway : The advanced glycation end-product (AGE) and its receptor (RAGE) pathway is implicated in diabetic complications. SGLT2 inhibitors, by lowering glucose levels, can reduce the formation of AGEs and have been reported to improve imbalances in related signaling pathways. frontiersin.org

Inflammatory Cytokines : In cellular models of cardiac stress, SGLT2 inhibitors have been shown to dramatically reduce the expression of inflammatory cytokines, indicating a direct anti-inflammatory effect. diabetesjournals.org

Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and proteins, essential for maintaining cellular health. nih.gov In conditions like diabetes, chronic hyperglycemia can lead to dysfunctional autophagy. rmit.edu.vn SGLT2 inhibitors have been shown to modulate this process. researchgate.net

Research suggests that these agents can act as "regulators" of autophagy, capable of restoring autophagic flux where it is deficient or dampening it where it is pathologically overactive. nih.gov For instance, Empagliflozin was found to reactivate glomerular autophagy in a mouse model of type 2 diabetes. mdpi.com This regulatory effect is mediated through several signaling pathways, including the activation of AMPK and sirtuin 1 (SIRT1), and the inhibition of the mammalian target of rapamycin (B549165) (mTOR), a key negative regulator of autophagy. frontiersin.orgnih.gov By restoring cellular housekeeping functions, the modulation of autophagy is considered a key mechanism for the organ-protective effects of SGLT2 inhibitors. researchgate.net

Research into Cardiorenal Protective Mechanisms

Dapagliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, has demonstrated significant cardiorenal protective effects in numerous clinical trials. nih.govijrpr.com These benefits extend beyond glycemic control and are attributed to a variety of complex and interrelated molecular and cellular mechanisms. mdpi.com Research has focused on understanding how this compound favorably impacts the heart and kidneys, leading to improved outcomes for patients with conditions such as heart failure and chronic kidney disease. nih.govfrontiersin.org

Studies on Ventricular Loading Conditions and Preload Reduction

Investigations into the hemodynamic effects of Dapagliflozin have revealed its capacity to reduce both cardiac preload and afterload, thereby optimizing ventricular loading conditions. nih.gov This is thought to be a key contributor to its benefits in heart failure. The reduction in preload is likely a result of the compound's diuretic and natriuretic effects. researchgate.net Studies have shown that treatment with Dapagliflozin leads to significant reductions in left ventricular volumes, including end-diastolic and end-systolic volumes, which is indicative of reduced cardiac load. researchgate.net

In a study of heart failure patients with an implantable cardioverter-defibrillator, treatment with Dapagliflozin was associated with a reduction in arrhythmic ventricular events, an effect hypothesized to be linked to the hemodynamic and structural improvements induced by the treatment. nih.gov Furthermore, research has demonstrated that long-term treatment with SGLT2 inhibitors can lead to left ventricular reverse-remodeling, which is secondary to the sustained reduction in preload and afterload. nih.gov

| Parameter | Effect of Dapagliflozin | Reference |

|---|---|---|

| Cardiac Preload | Reduced | nih.govresearchgate.net |

| Cardiac Afterload | Reduced | nih.govresearchgate.net |

| Left Ventricular End-Diastolic Volume | Significantly Reduced | researchgate.net |

| Left Ventricular End-Systolic Volume | Significantly Reduced | researchgate.net |

| Ventricular Arrhythmic Events | Reduced | nih.gov |

Investigations into Diuretic and Natriuretic Effects

The diuretic and natriuretic effects of Dapagliflozin are central to its hemodynamic actions. jacc.org By inhibiting SGLT2 in the renal proximal tubule, Dapagliflozin reduces the reabsorption of glucose and sodium, leading to increased urinary excretion of both. nih.gov This osmotic diuresis and natriuresis contribute to a reduction in plasma volume and, consequently, a decrease in blood pressure and cardiac preload. nih.gov

| Finding | Study Details | Reference |

|---|---|---|

| Blood Pressure Reduction | Mean 24-h systolic blood pressure was significantly reduced from baseline after 12 weeks of treatment. | nih.gov |

| Body Weight Reduction | A decrease in body weight was observed with Dapagliflozin treatment. | nih.gov |

| Plasma Volume | A sub-study suggested a decrease in plasma volume with Dapagliflozin. | nih.gov |

| Urine Volume | Combination with bumetanide (B1668049) led to a significant increase in urine volume compared to bumetanide alone. | ahajournals.org |

Research on Ion Channel Modulation (e.g., NHE1 Inhibition)

Recent research has uncovered the role of Dapagliflozin in modulating ion channels, particularly the sodium-hydrogen exchanger 1 (NHE1), as a mechanism for its cardioprotective effects. oup.comfrontiersin.org Inhibition of NHE1 in cardiomyocytes can prevent intracellular sodium and calcium overload, which is a key factor in myocardial injury. frontiersin.org

Studies have shown that Dapagliflozin can directly inhibit NHE1 activity. frontiersin.org This action is independent of its effects on SGLT2. nih.gov The inhibition of NHE1 by Dapagliflozin has been linked to the relaxation of mesenteric arteries, a response that is dependent on the release of calcitonin gene-related peptide (CGRP) from sensory nerves. oup.com Furthermore, in cardiofibroblasts, Dapagliflozin has been shown to attenuate the upregulation of NHE1, an effect that is dependent on the activation of adenosine (B11128) monophosphate kinase (AMPK). nih.gov

Exploration of Anti-Inflammatory and Anti-Oxidative Stress Pathways

Dapagliflozin has been found to exert significant anti-inflammatory and anti-oxidative stress effects, which contribute to its cardiorenal protective properties. nih.govnih.gov In a non-diabetic model of cardiorenal syndrome, Dapagliflozin treatment led to a significant reduction in the expression of inflammatory and endothelial activation markers such as NF-κB and e-selectin. nih.govresearchgate.net

The compound also counteracted the upregulation of pro-oxidant-releasing NADPH oxidases 2 and 4 and the downregulation of antioxidant enzymes. nih.govresearchgate.net These effects are thought to be related to both glucose-dependent and glucose-independent mechanisms. nih.gov By reducing oxidative stress, Dapagliflozin can mitigate inflammation and apoptosis in cardiac and renal cells. nih.gov SGLT2 inhibitors, including Dapagliflozin, have been shown to reduce the accumulation of reactive oxygen species (ROS) and inhibit inflammatory pathways. nih.govtorvergata.it

Studies on Myocardial Energy Homeostasis Restoration

Alterations in myocardial energy metabolism are a hallmark of heart failure. Dapagliflozin has been shown to improve myocardial energy homeostasis, which may be a crucial aspect of its cardioprotective effects. nih.govbvsalud.org In a study on type 1 diabetic rats, long-term treatment with Dapagliflozin was associated with restored activity of key enzymes in myocardial energy metabolism, such as pyruvate (B1213749) kinase and phosphofructokinase. nih.gov

Furthermore, SGLT2 inhibitors are known to induce a metabolic shift towards the utilization of ketone bodies as an energy source for the heart. torvergata.it This is considered a more efficient fuel for the failing heart compared to glucose and fatty acids. nih.gov Dapagliflozin treatment in patients with heart failure with reduced ejection fraction without type 2 diabetes has been shown to improve myocardial work and energy metabolism, with an increase in free fatty acids and β-hydroxybutyric acid. bvsalud.org

Research into Anti-Fibrotic Mechanisms

Myocardial and renal fibrosis are key pathological processes in the progression of heart and kidney disease. Dapagliflozin has demonstrated significant anti-fibrotic effects in various preclinical models. mdpi.comnih.govfrontiersin.org In a diabetic rat model, Dapagliflozin treatment attenuated cardiac dysfunction, myocardial fibrosis, and endothelial-to-mesenchymal transition (EndMT). nih.gov

The anti-fibrotic action of Dapagliflozin appears to be mediated, at least in part, by the inhibition of the TGF-β/Smad signaling pathway, a key regulator of fibrosis. nih.govfrontiersin.org Studies have shown that Dapagliflozin can suppress fibroblast activation and collagen secretion. nih.gov In a normoglycemic rabbit model of chronic heart failure, Dapagliflozin was also found to attenuate myocardial fibrosis by inhibiting the TGF-β1/Smad signaling pathway. frontiersin.org Furthermore, in a model of hyperuricemic nephropathy, Dapagliflozin demonstrated anti-fibrotic and renal protective effects. nih.gov

| Model | Key Findings | Reference |

|---|---|---|

| Type 2 Diabetic Rats | Reduced myocardial interstitial and perivascular fibrosis; inhibited EndMT. | nih.gov |

| Normoglycemic Rabbit Model of CHF | Attenuated myocardial fibrosis via inhibition of the TGF-β1/Smad pathway. | frontiersin.org |

| Hyperuricemic Nephropathy Model | Demonstrated anti-fibrotic and renal protective effects. | nih.gov |

| Infarcted Rat Hearts | Attenuated cardiac fibrosis by regulating macrophage polarization via STAT3 signaling. | mdpi.com |

Hepatic Glucose Uptake and Steatosis Research on 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene

Extensive searches of scientific literature and research databases have revealed no available studies on the molecular and cellular mechanisms of action of this compound concerning hepatic glucose uptake and steatosis. This compound is consistently identified as a chemical intermediate and an impurity in the synthesis of the SGLT2 inhibitor, dapagliflozin. pharmaffiliates.compharmaffiliates.comsynthinkchemicals.com

Consequently, there is no published research, including data tables or detailed findings, that specifically investigates the effects of this compound on liver cells in the context of glucose metabolism or lipid accumulation. The scientific community has not, to date, focused on the biological activity of this specific molecule in relation to hepatic functions.

Therefore, the following sections remain unaddressed due to the absence of relevant scientific data.

Preclinical Research Methodologies and Findings

In Vitro Studies and High-Throughput Screening Methodologies

Currently, there is a lack of specific in vitro studies and high-throughput screening data for 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene in the public domain. Research in this area would typically involve exposing various cell lines or molecular targets to the compound to determine its biological activity, if any. Methodologies would include assays to measure cytotoxicity, receptor binding, or enzyme inhibition. However, such studies for this specific intermediate have not been identified in the available search results.

Animal Model Investigations of Efficacy and Safety

Comprehensive preclinical studies using animal models to directly evaluate the efficacy and safety of this compound are not detailed in the available literature. The following sections outline the standard methodologies that would be employed for such investigations, although specific findings for this compound are not available.

Rodent Models for Glucose Tolerance and Urinary Glucose Excretion Research

Investigations into a compound's effect on glucose metabolism often utilize rodent models. Standard procedures include the oral glucose tolerance test (OGTT), where blood glucose levels are monitored after an oral glucose challenge. To assess urinary glucose excretion, animals are often housed in metabolic cages to allow for the collection and analysis of urine. While these are established methods, there are no specific results available for studies conducted on this compound.

Studies in Diabetic and Obese Animal Models

To understand the potential anti-diabetic or anti-obesity effects of a compound, researchers typically use genetically modified or diet-induced animal models that mimic human disease states. These can include models of type 1 and type 2 diabetes, as well as obesity. Key parameters measured in these studies include blood glucose, insulin (B600854) levels, body weight, and food intake. No such studies have been published specifically for this compound.

Myocardial Injury and Cardiac Dysfunction Models

Animal models of myocardial injury and cardiac dysfunction are employed to assess the cardiovascular effects of a substance. These models can involve surgical procedures to induce ischemia or the administration of cardiotoxic agents. Subsequent evaluation may include echocardiography and histological analysis of heart tissue. There is no evidence in the available literature of such studies being performed on this compound.

Chronic Kidney Disease Progression Models

To study the impact on renal function, animal models of chronic kidney disease (CKD) are used. These models can be created through methods such as subtotal nephrectomy or by using genetic models that spontaneously develop kidney disease. Key endpoints include measuring markers of kidney function like serum creatinine (B1669602) and blood urea (B33335) nitrogen, as well as histological examination of the kidneys. No data from such models are available for this compound.

Research into Gene Expression and Transcriptional Profiling in Animal Tissues

Modern preclinical research often includes molecular analyses to understand a compound's mechanism of action. Techniques like quantitative polymerase chain reaction (qPCR) and microarray analysis are used to study changes in gene expression in various tissues following compound administration. This can provide insights into the pathways affected by the substance. However, no gene expression or transcriptional profiling studies have been published for this compound.

Evaluation of Organ-Specific Protective Effects in Preclinical Settings

A comprehensive search of scientific literature and trial registries yielded no specific preclinical studies designed to evaluate the organ-specific protective effects of this compound. Research has largely concentrated on its role as a building block for Dapagliflozin, rather than its intrinsic biological activity. Consequently, there is no available data from preclinical models that would suggest any protective effects on organs such as the heart, kidneys, or liver.

The following table summarizes the lack of available data in this area:

| Organ System | Preclinical Model | Findings |

| Cardiovascular | Not Applicable | No studies found |

| Renal | Not Applicable | No studies found |

| Hepatic | Not Applicable | No studies found |

| Neurological | Not Applicable | No studies found |

| Other | Not Applicable | No studies found |

Translational Research from Preclinical to Clinical Observations

Given the absence of preclinical research into the therapeutic effects of this compound, there is no foundation for translational research moving from preclinical findings to clinical observations. The scientific community's interest in this compound has been confined to its chemical utility in the synthesis of Dapagliflozin. Therefore, no clinical trials have been initiated to investigate the safety or efficacy of this compound as a standalone therapeutic agent.

The pathway from laboratory research to clinical application is a rigorous one, and for this compound, this journey has not been embarked upon for its own potential merits.

The table below illustrates the void in translational research for this compound:

| Research Phase | Study Focus | Status |

| Preclinical | Organ-specific protective effects | No studies identified |

| Phase I Clinical Trial | Safety and tolerability in humans | Not initiated |

| Phase II Clinical Trial | Efficacy and dose-ranging | Not initiated |

| Phase III Clinical Trial | Large-scale efficacy and safety | Not initiated |

Clinical Research Designs and Methodologies

Randomized Controlled Trial (RCT) Architectures

Randomized controlled trials (RCTs) are the cornerstone of evidence-based medicine, providing a reliable method for assessing the effectiveness of new treatments. In the case of Dapagliflozin, RCTs have been fundamental in establishing its clinical profile.

The most rigorous form of clinical trial, the double-blind, placebo-controlled design, is utilized to minimize bias. In this design, neither the participants nor the investigators know who is receiving the active treatment (Dapagliflozin) and who is receiving a placebo. This blinding is crucial for obtaining an unbiased assessment of the drug's effects. Major trials involving Dapagliflozin, such as DECLARE-TIMI 58 and DAPA-HF, were designed as double-blind, placebo-controlled studies to ensure the highest quality of evidence. nih.govnih.govwikijournalclub.orgacc.org

To ensure that the results of clinical trials are generalizable to a diverse patient population, they are often conducted at multiple centers and in various countries. youtube.com This approach, known as a multicenter, international trial, helps to enroll a large number of participants with varied backgrounds and comorbidities. The DECLARE-TIMI 58 trial, for instance, was a multinational study conducted at 882 sites in 33 countries. wikijournalclub.org Similarly, the DAPA-HF trial was an international, multicenter study involving 410 centers in 20 countries. wikijournalclub.orgnih.gov Such collaborations are essential for generating robust and widely applicable clinical data. youtube.comnih.govmrc.ac.ukictmc.org

Outcome-Driven Trial Methodologies

Modern clinical trials are often "event-driven" or "outcome-driven," meaning they continue until a prespecified number of clinical events (outcomes) have occurred. This design ensures that the trial has sufficient statistical power to detect a meaningful difference between the treatment and control groups. Both the DECLARE-TIMI 58 and DAPA-HF trials were event-driven, with predefined primary outcomes that needed to be reached before the study could be concluded. nih.govnih.govtimi.org

Specific Clinical Trial Programs and Their Methodological Contributions

The Dapagliflozin Effect on Cardiovascular Events (DECLARE-TIMI 58) trial was a large-scale, randomized, double-blind, placebo-controlled trial designed to evaluate the cardiovascular safety and efficacy of Dapagliflozin in patients with type 2 diabetes. nih.govtimi.orgresearchgate.net The study enrolled 17,160 patients who had either established atherosclerotic cardiovascular disease or multiple risk factors for it. nih.govresearchgate.net

The trial had two co-primary efficacy endpoints:

The first was a composite of major adverse cardiovascular events (MACE), defined as cardiovascular death, myocardial infarction, or ischemic stroke.

The second was a composite of cardiovascular death or hospitalization for heart failure. timi.org

The design of DECLARE-TIMI 58 was significant for its inclusion of a large primary prevention cohort, meaning many participants had not yet experienced a cardiovascular event, allowing for the assessment of Dapagliflozin's role in preventing such events. themedicalxchange.com

DECLARE-TIMI 58 Trial Design

| Feature | Description |

|---|---|

| Study Population | 17,160 adults with type 2 diabetes and established cardiovascular disease or multiple risk factors. |

| Intervention | Dapagliflozin 10 mg once daily or placebo. |

| Design | Randomized, double-blind, placebo-controlled, multicenter, international. nih.govwikijournalclub.orgtimi.org |

| Primary Safety Outcome | Composite of cardiovascular death, myocardial infarction, or ischemic stroke (MACE). nih.govresearchgate.net |

| Primary Efficacy Outcomes | 1. MACE 2. Composite of cardiovascular death or hospitalization for heart failure. timi.org |

| Duration | Event-driven, with a median follow-up of 4.2 years. wikijournalclub.org |

The Dapagliflozin and Prevention of Adverse Outcomes in Heart Failure (DAPA-HF) trial was a landmark study that assessed the efficacy of Dapagliflozin in patients with heart failure with reduced ejection fraction (HFrEF), both with and without type 2 diabetes. nih.govacc.orgwikijournalclub.org This was a significant methodological step, as it explored the benefits of a diabetes medication in a broader heart failure population.

The trial was a randomized, double-blind, placebo-controlled study that enrolled 4,744 patients with New York Heart Association (NYHA) class II, III, or IV heart failure and an ejection fraction of 40% or less. wikijournalclub.orgnih.gov The primary outcome was a composite of worsening heart failure (hospitalization or an urgent visit requiring intravenous therapy) or cardiovascular death. nih.gov

DAPA-HF Trial Design

| Feature | Description |

|---|---|

| Study Population | 4,744 patients with heart failure with reduced ejection fraction (ejection fraction ≤40%), with or without type 2 diabetes. nih.govnih.gov |

| Intervention | Dapagliflozin 10 mg once daily or placebo, in addition to standard heart failure therapy. nih.gov |

| Design | Randomized, double-blind, placebo-controlled, multicenter, international. nih.govwikijournalclub.orgnih.gov |

| Primary Outcome | Composite of worsening heart failure (hospitalization or urgent heart failure visit) or cardiovascular death. nih.govnih.gov |

| Duration | Event-driven, with a median follow-up of 18.2 months. nih.gov |

The innovative design of the DAPA-HF trial, which included patients irrespective of their diabetes status, was crucial in establishing Dapagliflozin as a foundational therapy for HFrEF. wikijournalclub.org

DAPA-CKD Trial Design for Chronic Kidney Disease Assessment

The Dapagliflozin and Prevention of Adverse Outcomes in Chronic Kidney Disease (DAPA-CKD) trial was a multicenter, randomized, double-blind, placebo-controlled study designed to evaluate the effects of Dapagliflozin in patients with CKD, with or without type 2 diabetes. The trial's primary objective was to determine if Dapagliflozin, in addition to standard of care, could slow the progression of renal disease and reduce the risk of cardiovascular and renal death.

Participants were required to have an estimated glomerular filtration rate (eGFR) between 25 and 75 ml/min/1.73m² and a urinary albumin-to-creatinine ratio (UACR) between 200 and 5,000 mg/g. The primary composite endpoint was the first occurrence of a sustained decline in eGFR of at least 50%, the onset of end-stage kidney disease (ESKD), or death from cardiovascular or renal causes. The study was terminated early due to overwhelming efficacy demonstrated by Dapagliflozin.

Table 1: DAPA-CKD Trial Key Design Parameters

| Parameter | Description |

| Study Design | Randomized, double-blind, placebo-controlled, multicenter |

| Patient Population | Patients with Chronic Kidney Disease (eGFR 25-75 ml/min/1.73m²), with or without Type 2 Diabetes |

| Intervention | Dapagliflozin 10 mg once daily |

| Comparator | Placebo |

| Primary Endpoint | Composite of: sustained ≥50% eGFR decline, onset of ESKD, or cardiovascular/renal death |

DETERMINE Trials for Symptom and Functional Capacity Assessment in Heart Failure

The DETERMINE (Dapagliflozin Effect on symptoms and funcTional capacity in patients with heart failuRe) trials were a pair of randomized, double-blind, placebo-controlled studies designed to assess the impact of Dapagliflozin on symptoms and functional capacity in patients with heart failure with reduced ejection fraction (HFrEF) and heart failure with preserved ejection fraction (HFpEF). The primary endpoint for these trials was the change from baseline in the Kansas City Cardiomyopathy Questionnaire (KCCQ) Total Symptom Score.

The trials aimed to provide insights into the patient-reported benefits of SGLT2 inhibition in heart failure, moving beyond traditional morbidity and mortality endpoints to focus on quality of life and functional status.

DEPICT-1 Study Design for Type 1 Diabetes Mellitus Investigation

The DEPICT-1 (Dapagliflozin Evaluation in Patients with Inadequately Controlled Type 1 Diabetes) study was a randomized, double-blind, placebo-controlled, 3-part trial. It was designed to assess the efficacy and safety of Dapagliflozin as an adjunct to insulin (B600854) in patients with type 1 diabetes. The primary efficacy endpoint was the change from baseline in glycated hemoglobin (HbA1c) after 24 weeks of treatment. Secondary endpoints included changes in total daily insulin dose and body weight.

DERIVE Study Methodology for Moderate Renal Impairment (CKD Stage 3A)

The DERIVE study was a randomized, double-blind, placebo-controlled trial that evaluated the glucosuric effects of Dapagliflozin in patients with type 2 diabetes and moderate renal impairment (CKD Stage 3A, defined as an eGFR of 45 to 59 ml/min/1.73m²). The primary endpoint was the change from baseline in 24-hour urinary glucose excretion. The study was crucial for understanding the pharmacodynamics of Dapagliflozin in a population with reduced kidney function, where the glucose-lowering efficacy of SGLT2 inhibitors was thought to be attenuated.

RENAL LIFECYCLE Trial Design for Advanced CKD, Dialysis, and Transplant Patients

The RENAL LIFECYCLE trial is designed as a prospective, randomized, open-label, blinded-endpoint evaluation (PROBE) study. Its objective is to assess the efficacy and safety of Dapagliflozin in patients with advanced CKD, including those on dialysis (hemodialysis or peritoneal dialysis) and those who have received a kidney transplant. This study aims to address a critical evidence gap, as patients with the most severe stages of kidney disease have historically been excluded from major renal and cardiovascular outcome trials of SGLT2 inhibitors. The primary endpoint is a composite of cardiovascular death, myocardial infarction, stroke, and hospitalization for heart failure.

Patient Population Stratification and Subgroup Analysis Methodologies

A key feature of the Dapagliflozin clinical trial program has been the extensive use of patient population stratification and pre-specified subgroup analyses. In trials like DAPA-CKD, patients were stratified at randomization based on their diagnosis of type 2 diabetes and their UACR level (≤1000 mg/g or >1000 mg/g).

These methodologies allow for a more granular understanding of treatment effects in different patient populations. For instance, subgroup analyses in DAPA-CKD confirmed the consistent benefit of Dapagliflozin across various baseline characteristics, including different levels of eGFR and UACR, and in patients with and without type 2 diabetes. Similarly, analyses have been conducted based on age, sex, and background therapies to ensure the robustness and generalizability of the findings.

Real-World Evidence and Registry-Based Cross-Sectional Study Designs

Beyond randomized controlled trials, the understanding of Dapagliflozin's effects has been enriched by real-world evidence (RWE) and registry-based studies. One prominent example is the CVD-REAL study, which was a large, international, observational study that compared the risk of cardiovascular outcomes in new users of SGLT2 inhibitors versus other glucose-lowering drugs.

These studies use large patient registries and administrative claims databases to evaluate treatment effectiveness in a broader, more diverse patient population and in routine clinical practice settings. Cross-sectional designs within these registries can provide valuable insights into prescribing patterns, patient characteristics, and outcomes in a real-world context, complementing the high-internal-validity data from RCTs.

Research in Type 2 Diabetes Mellitus Management

Dapagliflozin has been extensively studied for its efficacy in improving glycemic control in patients with Type 2 Diabetes Mellitus (T2DM). Its mechanism of action, which involves inhibiting renal glucose reabsorption, offers a novel approach to managing this chronic condition. nih.govoup.com

Monotherapy and Combination Therapy Research with other Antidiabetic Agents

Clinical investigations have demonstrated the effectiveness of Dapagliflozin both as a standalone treatment and in conjunction with other antidiabetic medications.

A 52-week, open-label study in Japanese patients with T2DM found that Dapagliflozin was well-tolerated and effective as both monotherapy and combination therapy. nih.govnih.govresearchgate.net In this study, patients received Dapagliflozin either alone or in combination with existing antihyperglycemic agents such as sulfonylureas, metformin, or DPP-4 inhibitors. nih.gov The results indicated that combination therapy can enhance therapeutic outcomes and may reduce the incidence of hypoglycemia. tandfonline.com

Another study focusing on Dapagliflozin as an add-on therapy to metformin and a sulfonylurea also showed significant improvements in glycemic control. diabetesjournals.org The combination of Dapagliflozin and metformin is considered rational due to their complementary mechanisms of action, leading to better glycemic control with a potential for weight loss and a reduced risk of hypoglycemia. tandfonline.com

Efficacy of Dapagliflozin Monotherapy vs. Combination Therapy in T2DM (52 Weeks)

| Parameter | Monotherapy Group | Combination Therapy Group |

|---|---|---|

| Change in HbA1c | -0.7% | -0.7% |

| Change in Weight | -2.6 kg | -2.1 kg |

| Change in Systolic Blood Pressure | -5.2 mmHg | -3.9 mmHg |

Data from a 52-week open-label study in Japanese patients with T2DM. nih.govnih.gov

Studies on Glycemic Control and Related Metabolic Parameters

Research has consistently shown that Dapagliflozin significantly improves key metabolic markers in patients with T2DM.

A 24-week, double-blind clinical trial where Dapagliflozin was added to metformin and sulfonylurea therapy demonstrated a significant reduction in HbA1c and fasting plasma glucose. diabetesjournals.org Specifically, the placebo-subtracted change in HbA1c was -0.69%, and for fasting plasma glucose, it was -33.5 mg/dL. diabetesjournals.org Furthermore, a higher percentage of patients treated with Dapagliflozin achieved the therapeutic target of HbA1c <7.0% compared to placebo (31.8% vs. 11.1%). diabetesjournals.org

Continuous glucose monitoring (CGM) studies have provided deeper insights into the effects of Dapagliflozin on 24-hour glycemic profiles. One such study revealed that Dapagliflozin reduced the 24-hour mean glucose by 18.2 mg/dL compared to a 5.8 mg/dL increase with placebo. nih.gov This improvement was accompanied by an increased proportion of time spent within the target glucose range (70–180 mg/dL). nih.gov

Beyond glycemic control, Dapagliflozin has been shown to positively impact other metabolic parameters. In a 52-week study, patients experienced a reduction in body weight. nih.gov The associated caloric loss from urinary glucose excretion contributes to this weight reduction. diabetesjournals.org

Impact of Dapagliflozin on Glycemic and Metabolic Parameters

| Parameter | Dapagliflozin Group | Placebo Group | Study Duration |

|---|---|---|---|

| Change in HbA1c | -0.86% | -0.17% | 24 Weeks |

| Change in Fasting Plasma Glucose | -33.5 mg/dL (placebo-subtracted) | - | 24 Weeks |

| Change in 24-h Mean Glucose | -18.2 mg/dL | +5.8 mg/dL | 4 Weeks |

| Change in Body Weight | -2.4 kg | - | 52 Weeks |

Data compiled from multiple clinical trials. nih.govdiabetesjournals.orgnih.gov

Research in Heart Failure

The therapeutic benefits of Dapagliflozin extend beyond diabetes management to the treatment of heart failure, a condition often comorbid with T2DM. nih.gov

Investigations in Heart Failure with Reduced Ejection Fraction (HFrEF)

The DAPA-HF (Dapagliflozin and Prevention of Adverse-outcomes in Heart Failure) trial was a landmark study that evaluated the efficacy of Dapagliflozin in patients with HFrEF (left ventricular ejection fraction ≤40%), both with and without T2DM. acc.orgnih.govdroracle.ai

The trial, which enrolled 4,744 patients, demonstrated that Dapagliflozin was superior to placebo in reducing the primary composite outcome of cardiovascular death, hospitalization for heart failure, or an urgent heart failure visit. acc.org The incidence of this primary outcome was 16.3% in the Dapagliflozin group compared to 21.2% in the placebo group over a median of 18.2 months. acc.orgnih.gov This benefit was consistent across various subgroups, including those with and without diabetes. acc.org2minutemedicine.com

Secondary outcomes also favored Dapagliflozin, with a reduction in cardiovascular death (9.6% vs. 11.5%) and hospitalization for heart failure (9.7% vs. 13.4%). acc.org Furthermore, Dapagliflozin was associated with a reduction in ventricular arrhythmias and an improvement in symptoms and quality of life. acc.orgdroracle.ai

Key Outcomes of the DAPA-HF Trial

| Outcome | Dapagliflozin Group | Placebo Group | Hazard Ratio (95% CI) |

|---|---|---|---|

| Primary Composite Outcome | 16.3% | 21.2% | 0.74 (0.65 - 0.85) |

| Cardiovascular Death | 9.6% | 11.5% | - |

| Hospitalization for Heart Failure | 9.7% | 13.4% | - |

Data from the DAPA-HF trial with a median follow-up of 18.2 months. acc.orgnih.gov

Studies in Heart Failure with Preserved Ejection Fraction (HFpEF)

Following the success in HFrEF, the DELIVER (Dapagliflozin Evaluation to Improve the LIVEs of Patients With Preserved Ejection Fraction Heart Failure) trial investigated the effects of Dapagliflozin in patients with heart failure with mildly reduced or preserved ejection fraction (LVEF >40%). tctmd.comcardiocaretoday.com

The DELIVER trial, the largest of its kind with 6,263 participants, met its primary endpoint by significantly reducing the composite of cardiovascular death or worsening heart failure compared to placebo. tctmd.comcardiocaretoday.com These findings extended the benefits of Dapagliflozin to the full spectrum of heart failure patients, irrespective of their ejection fraction. tctmd.com

Another study, the PRESERVED-HF trial, focused on the impact of Dapagliflozin on symptoms and physical limitations in patients with HFpEF. nih.gov This multicenter, randomized trial found that 12 weeks of Dapagliflozin treatment significantly improved patient-reported symptoms, physical limitations, and exercise function as measured by the Kansas City Cardiomyopathy Questionnaire (KCCQ) Clinical Summary Score. nih.gov

A pooled analysis of the DEFINE-HF and PRESERVED-HF trials further confirmed that Dapagliflozin provides clinically meaningful improvements in symptoms and physical limitations across the full range of ejection fractions. ahajournals.org

Symptom Improvement with Dapagliflozin in HFpEF (PRESERVED-HF Trial)

| Endpoint | Effect Size (Dapagliflozin vs. Placebo) | P-value |

|---|---|---|

| KCCQ Clinical Summary Score | 5.8 points | 0.001 |

| KCCQ Total Symptom Score | 5.8 points | 0.003 |

| KCCQ Physical Limitations Score | 5.3 points | 0.026 |

Data from the PRESERVED-HF trial after 12 weeks of treatment. nih.gov

Research on Reduction of Hospitalization and Cardiovascular Mortality

A primary benefit of Dapagliflozin in heart failure is the significant reduction in hospitalizations and cardiovascular mortality.

In the DAPA-HF trial, Dapagliflozin reduced the risk of hospitalization for heart failure by 30% and cardiovascular death by 18%. droracle.ai An analysis of the trial also showed that Dapagliflozin reduced the rate of total (first and recurrent) heart failure hospitalizations. ahajournals.org

A meta-analysis of nine randomized controlled trials involving 14,032 patients confirmed that Dapagliflozin significantly reduces all-cause mortality, hospitalization due to heart failure, and cardiovascular death in a wide range of heart failure patients. nih.gov

The DELIVER trial also demonstrated a reduction in all-cause hospitalizations by 11% in patients with HFpEF. jacc.org A pooled analysis of the DAPA-HF and DELIVER trials showed that Dapagliflozin consistently reduced hospitalizations regardless of the severity of the inpatient course or length of stay. nih.gov

Therapeutic Applications and Emerging Research Areas of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene

The compound this compound, known as dapagliflozin, has been the subject of extensive research, particularly in the realm of chronic kidney disease and other novel therapeutic areas. This article details the findings from various studies investigating its effects on kidney function and explores its potential applications in cardiovascular conditions beyond its primary indications.

Research Investigations into Pharmacokinetics and Pharmacodynamics

Systemic Exposure and Bioavailability Research

There is no publicly available scientific literature or data from clinical trials that characterizes the systemic exposure and bioavailability of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene in any biological system. Research has not been published detailing its absorption, distribution, or the extent to which it becomes available at the site of action after administration.

Metabolism Pathway Characterization

Specific studies detailing the metabolic pathways of this compound have not been identified in the public domain. While the metabolism of structurally related compounds often involves key enzyme families, the direct metabolic fate of this particular compound remains uninvestigated in published research.

While UDP-Glucuronosyltransferases (UGTs) and Cytochrome P450 (CYP) enzymes are critical in the metabolism of a vast array of xenobiotics, no specific research has been published that elucidates their role in the biotransformation of this compound. nih.govebmconsult.comed.ac.uk The specific CYP or UGT isoforms that might be involved in its metabolism have not been identified.

There are no available studies that have identified or characterized any major or minor metabolites of this compound. The chemical structures and pharmacological activity of its potential metabolic products are currently unknown.

Elimination Pathways Research

No research has been published detailing the elimination pathways for this compound. Consequently, information regarding its excretion from the body, whether through renal, biliary, or other routes, is not available. The half-life of this compound in biological systems has also not been determined.

Impact of Hepatic and Renal Impairment on Pharmacokinetic Profiles

There are no studies available that have investigated the impact of hepatic or renal impairment on the pharmacokinetic profile of this compound. The potential for altered metabolism or elimination in individuals with compromised liver or kidney function has not been assessed.

Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation Studies

A search of the scientific literature yielded no evidence of physiologically based pharmacokinetic (PBPK) models or simulation studies for this compound. Such models, which can predict the absorption, distribution, metabolism, and excretion of a compound, have not been developed for this specific chemical intermediate.

Data Tables

Table 1: Systemic Exposure and Bioavailability Data

| Parameter | Value | Species | Study Type |

|---|---|---|---|

| Bioavailability (%) | Data not available | - | - |

| Cmax | Data not available | - | - |

| Tmax | Data not available | - | - |

Table 2: Identified Metabolites of this compound

| Metabolite | Structure | Metabolic Pathway | Activity |

|---|

Table 3: Elimination Parameters

| Parameter | Value | Species | Route of Elimination |

|---|---|---|---|

| Elimination Half-life (t½) | Data not available | - | - |

| Clearance (CL) | Data not available | - | - |

An article focusing solely on the pharmacokinetics and pharmacodynamics of the chemical compound “this compound” cannot be generated at this time. Extensive research has revealed that while this compound is a known intermediate and impurity in the synthesis of the SGLT2 inhibitor Dapagliflozin, there is no publicly available scientific literature detailing its specific pharmacodynamic markers, effects on urinary glucose excretion, or metabolomics-based investigations.

The existing body of research focuses overwhelmingly on the active pharmaceutical ingredient, Dapagliflozin. Information regarding its mechanism of action, clinical outcomes, and metabolic effects is widely documented. However, these findings cannot be attributed to "this compound" without direct scientific evidence.

Therefore, the requested article, with its specific outline focusing on the pharmacodynamic properties of "this compound," cannot be produced with the required scientific accuracy and adherence to the provided structure. The necessary data from research investigations into the pharmacokinetics and pharmacodynamics of this specific compound are not available in the provided search results.

Advanced Analytical and Computational Research Methodologies

Development and Validation of Analytical Methods for Research Purposes

The development and validation of analytical methods are crucial for the quality control of pharmaceutical products. theaspd.com For 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene, these methods are typically developed in the context of analyzing the API Dapagliflozin and its related compounds. synthinkchemicals.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) Methodologies (e.g., RP-HPLC)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for the separation and quantification of this compound in bulk drug and pharmaceutical dosage forms. theaspd.comresearchgate.netwisdomlib.orgijrti.org Various stability-indicating RP-HPLC methods have been developed to separate Dapagliflozin from its process-related impurities, including the bromo compound. researchgate.netwisdomlib.org

These methods commonly employ a C18 column as the stationary phase. researchgate.netijrti.org The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate buffer), delivered through either an isocratic or gradient elution program. theaspd.comresearchgate.netijrti.org

Table 1: Examples of Chromatographic Conditions for the Analysis of Dapagliflozin and its Impurities

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |

|---|---|---|---|---|

| Hypersil BDS C18 (250 mm × 4.6 mm, 5 µ) | Gradient program with Mobile Phase-A (Buffer pH 6.5) and Mobile Phase-B (acetonitrile:water 90:10) | 1.0 | 245 | researchgate.net |

| Agilent Poroshell C18 (150 mm × 4.6 mm, 5 µm) | Acetonitrile and 0.05% orthophosphoric acid in water (30:70, v/v) | 1.0 | 210 | theaspd.com |

| Cosmosil C18 | Methanol and water (85:15, adjusted to pH 3) | 0.9 | 224 | wisdomlib.org |

| Shim Pack C18 (250 mm × 4.6 mm × 5 µm) | Phosphate buffer, Methanol, and Acetonitrile (40:30:30, % v/v/v) | 1.0 | 223 | ijrti.org |

In a specific validated method, Dapagliflozin and its six impurities were successfully separated, with impurity-D (this compound) eluting at a retention time of 21.11 minutes, demonstrating good resolution from the main compound and other impurities. researchgate.net

UV Spectrophotometric Methodologies

UV spectrophotometry is integral to the analysis of this compound, primarily as a detection method coupled with HPLC. The compound exhibits UV absorbance, which allows for its detection and quantification. The selection of an appropriate wavelength is critical for sensitivity and specificity. Based on various HPLC methods developed for Dapagliflozin and its impurities, detection is commonly performed at wavelengths including 210 nm, 223 nm, 224 nm, and 245 nm. theaspd.comresearchgate.netwisdomlib.orgijrti.org This indicates that the compound has significant absorbance in the UV region, making UV-based detection a viable analytical strategy.

Method Validation Parameters: Specificity, Linearity, Accuracy, Precision, Robustness

Analytical methods are validated in accordance with International Conference on Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose. theaspd.comresearchgate.net Validation confirms that the method is specific, linear, accurate, precise, and robust. theaspd.comresearchgate.net

Specificity: The method's ability to assess the analyte unequivocally in the presence of other components, such as other impurities or degradation products, is confirmed. In forced degradation studies, the method must be able to separate the main peak from those of any degradation products. researchgate.netresearchgate.net

Linearity: A linear relationship between the concentration of the impurity and the analytical response is established. For Dapagliflozin and its impurities, excellent linearity has been demonstrated, with correlation coefficients (r²) consistently greater than 0.998. theaspd.com

Accuracy: The accuracy is determined by recovery studies, which measure the closeness of the test results to the true value. For methods analyzing Dapagliflozin impurities, recovery is typically found to be within the range of 98–102%. theaspd.com

Precision: This parameter expresses the closeness of agreement between a series of measurements. It is usually expressed as the Relative Standard Deviation (RSD). Validated methods show an RSD of less than 2% for precision studies. theaspd.com

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition) is evaluated to ensure its reliability during normal usage. researchgate.net

Table 2: Summary of Method Validation Parameters

| Parameter | Typical Acceptance Criteria | Finding | Reference |

|---|---|---|---|

| Specificity | No interference from blank, other impurities, or degradants | Method is specific for the analyte | researchgate.netresearchgate.net |

| Linearity (Correlation Coefficient) | r² ≥ 0.998 | Excellent linearity observed | theaspd.com |

| Accuracy (% Recovery) | 98.0% - 102.0% | Recovery within acceptable limits (e.g., 96.76–103.96%) | theaspd.comresearchgate.net |

| Precision (% RSD) | ≤ 2.0% | %RSD values are well below the limit | theaspd.comresearchgate.net |

| Robustness | Results remain consistent with minor variations | Method is robust against small changes | researchgate.net |

Forced Degradation Studies for Stability Assessment

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method and to understand the degradation pathways of a drug substance. researchgate.net In the context of Dapagliflozin, these studies involve subjecting the API to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis, as mandated by ICH guidelines. researchgate.net

The primary goal is to ensure that the analytical method can effectively separate the intact drug from any degradation products that may form, as well as from pre-existing impurities like this compound. wisdomlib.orgresearchgate.net Studies have shown that while Dapagliflozin is sensitive to acid and alkali degradation, the developed HPLC methods are specific enough to resolve the API peak from all resulting degradants and other impurities. researchgate.net This confirms the methods are stability-indicating and suitable for routine analysis and stability studies of Dapagliflozin. wisdomlib.org

Computational Approaches

While specific computational studies focusing solely on the impurity this compound are not widely published, computational techniques are increasingly used in pharmaceutical sciences to predict properties and biological activities of molecules.

Network Pharmacology for Multi-Target Prediction

Network pharmacology is a computational approach used to understand drug action and mechanisms from a systems biology perspective. frontiersin.orgmdpi.com It involves constructing and analyzing networks of drug-target-disease interactions. mdpi.com This methodology has been applied to the parent drug, Dapagliflozin, to elucidate its molecular mechanisms in treating conditions like diabetic nephropathy and atherosclerosis. frontiersin.orgmdpi.comnih.gov

For Dapagliflozin, network pharmacology studies have identified key therapeutic targets such as EGFR, GSK3β, IL-6, Akt1, and MAPK1 and highlighted its role in modulating pathways like PI3K-Akt, MAPK, and TGF-β signaling. frontiersin.orgmdpi.commdpi.com Although this research focuses on the API, the same principles could be applied to impurities like this compound. Such an analysis could theoretically predict potential off-target interactions of the impurity, contributing to a more comprehensive safety and risk assessment profile. However, to date, specific network pharmacology studies centered on this particular impurity have not been reported in the literature.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex plos.org. In the context of this compound, molecular docking simulations would be instrumental in identifying potential protein targets and elucidating the nature of its interactions at a molecular level.

The primary goal of molecular docking is to model the interaction between a ligand (in this case, this compound) and a protein receptor. This method computationally places the ligand into the binding site of a protein in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable binding.

Key aspects of these simulations include:

Binding Affinity Prediction: Estimating the strength of the interaction between the compound and potential protein targets.

Interaction Analysis: Identifying specific amino acid residues involved in the binding, and the types of interactions formed (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) beilstein-journals.org.

Binding Site Identification: Mapping the potential binding pockets on a protein's surface where the compound is most likely to bind nih.gov.

Such studies could reveal, for instance, whether this compound has the potential to interact with biological targets other than those intended for the final drug product, providing a basis for understanding potential off-target effects or new therapeutic applications.

Omics Research Approaches (e.g., Transcriptomics, Metabolomics, Proteomics)

Omics technologies offer a comprehensive view of the molecular changes within a biological system in response to a particular stimulus, such as exposure to a chemical compound.

Transcriptomics: This approach analyzes the complete set of RNA transcripts (the transcriptome) in a cell or organism. For this compound, transcriptomic studies would reveal changes in gene expression patterns, indicating which genes are up- or down-regulated following exposure.

Proteomics: Proteomics is the large-scale study of proteins, particularly their structures and functions. A proteomics approach would identify and quantify the abundance of proteins, providing a direct look at the functional molecules in the cell that may be affected by the compound.

Metabolomics: This is the scientific study of chemical processes involving metabolites. Metabolomics would profile the small molecule metabolites present in a biological sample, offering a snapshot of the metabolic state and how it is altered by the compound.

Integrated Omics Analysis to Elucidate Molecular Mechanisms

Integrated omics analysis combines data from different omics levels (genomics, transcriptomics, proteomics, and metabolomics) to construct a more complete picture of the biological response to a compound like this compound. By correlating changes across these different molecular layers, researchers can build more robust hypotheses about the compound's mechanism of action. For example, an observed change in the expression of a particular gene (transcriptomics) could be linked to a corresponding change in the abundance of the protein it codes for (proteomics) and a subsequent alteration in a metabolic pathway (metabolomics).

Identification of Differentially Abundant Proteins and Metabolites

A key output of proteomics and metabolomics studies is the identification of molecules that show a statistically significant change in abundance between a control group and a group treated with the compound of interest. These "differentially abundant" proteins and metabolites are often the most relevant to the compound's biological effects.

Table 1: Hypothetical Differentially Abundant Molecules

| Molecule Type | Name | Fold Change | p-value | Potential Implication |

| Protein | Cytochrome P450 2C9 | 2.5 | <0.05 | Involved in drug metabolism |

| Protein | Heat Shock Protein 70 | -1.8 | <0.05 | Cellular stress response |

| Metabolite | Glucose-6-phosphate | 1.9 | <0.05 | Alteration in glycolysis |

| Metabolite | Glutathione | -2.2 | <0.05 | Oxidative stress |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Functional Enrichment and Pathway Analysis (e.g., KEGG, GO)

Once a list of differentially expressed genes, proteins, or metabolites is generated, functional enrichment and pathway analysis are performed to understand the biological context of these changes. Tools like the Kyoto Encyclopedia of Genes and Genomes (KEGG) and the Gene Ontology (GO) databases are used for this purpose.

Gene Ontology (GO): This framework provides a standardized vocabulary to describe the functions of genes and proteins. GO analysis can reveal whether the affected molecules are enriched in specific biological processes (e.g., cell cycle, apoptosis), molecular functions (e.g., enzyme activity, receptor binding), or cellular components (e.g., nucleus, mitochondria).

KEGG Pathway Analysis: KEGG is a database of biological pathways. Mapping the differentially abundant molecules to KEGG pathways can identify which metabolic or signaling pathways are significantly perturbed by the compound nih.gov. This can provide mechanistic insights into the compound's effects on a systems level.

For example, if a significant number of differentially abundant proteins are part of the "MAPK signaling pathway," it would suggest that this pathway is a key target of the compound's activity.

Drug Interaction Research and Pharmacogenomics

Studies on Pharmacokinetic Drug Interactions with Co-Administered Therapies

There are no available studies detailing the pharmacokinetic profile of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Research into a compound's absorption, distribution, metabolism, and excretion (ADME) is fundamental to understanding its potential for drug-drug interactions. However, such studies are reserved for substances intended for therapeutic use. As a result, no data exists on how this compound would be processed by the body or how it might interact with co-administered therapies.

Investigations into Potential Pharmacodynamic Interactions

The scientific literature contains no investigations into the pharmacodynamic properties of this compound. Pharmacodynamic studies assess the physiological and biochemical effects of a substance on the body, including its mechanism of action. Since this compound is an impurity, it is not expected to have a therapeutic effect, and therefore its pharmacodynamic profile has not been a subject of research.

Research on the Impact of Genetic Polymorphisms on Therapeutic Effects

Pharmacogenomic research, which examines how genetic variations influence an individual's response to drugs, is not applicable to this compound. Such studies are conducted on active drugs to personalize medicine and optimize therapeutic outcomes. There is no "therapeutic effect" associated with this compound, and therefore, no research has been performed on the impact of genetic polymorphisms.

Future Research Directions and Unexplored Avenues

Elucidation of Residual Unclear Mechanisms

There is no available scientific literature or research dedicated to the biological or pharmacological mechanisms of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene itself. Research has been focused on its role as a precursor to active pharmaceutical ingredients, not on its own physiological effects.

Exploration of Combination Therapies for Enhanced Effects

No studies have been published exploring the use of this compound in combination therapies. As a non-active intermediate, it is not investigated for therapeutic effects, either alone or in combination with other agents.

Long-Term Surveillance and Rare Event Research

There is no long-term surveillance or research into rare events associated with this compound in a biological context. Its study is confined to chemical synthesis and impurity profiling in the manufacturing of final drug products.

Translational Research into Broader Patient Populations (e.g., non-diabetic indications)

No translational research has been conducted on this compound for any patient population or clinical indication. Its application is limited to being a starting material in chemical manufacturing.

Personalized Medicine Approaches Based on Genetic and Metabolic Profiles

There are no personalized medicine studies involving this compound. Such research is typically conducted on pharmacologically active compounds, which this intermediate is not.

Development of Novel Analogs and Derivatives with Improved Profiles

While this compound is a derivative of other chemical structures, research is not focused on developing its own analogs for improved therapeutic profiles. Instead, it serves as a building block for more complex active molecules.

Research into Disease Modification Beyond Symptomatic Control

There is no research into the potential for this compound to modify disease processes. Its identity in the scientific literature is strictly that of a synthetic intermediate.

常见问题

Q. What is the role of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene in pharmaceutical synthesis?

This compound is a critical intermediate in synthesizing sodium-glucose cotransporter-2 (SGLT2) inhibitors, such as dapagliflozin and empagliflozin. It serves as a precursor for introducing the substituted benzyl group into the final drug structure. For example, in dapagliflozin synthesis, it undergoes sequential reactions involving deprotection, oxidation, and coupling with sugar derivatives to form the active pharmaceutical ingredient (API) . Its structural features (bromo and chloro substituents) enable regioselective functionalization during multi-step syntheses .

Q. How is this compound characterized in synthetic workflows?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR): H and C NMR verify substitution patterns and purity.

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection monitors reaction progress and quantifies impurities (e.g., 5-BC impurity in dapagliflozin synthesis) .

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns .

Q. What are the common impurities associated with this compound during API synthesis?

Major impurities include unreacted starting materials (e.g., 5-bromo-2-chlorobenzoic acid) and by-products from incomplete deprotection or oxidation steps. For instance, tert-butyldimethyl-protected intermediates (e.g., compound 1b in empagliflozin synthesis) may persist if deprotection conditions are suboptimal .

Advanced Research Questions

Q. How can synthetic pathways involving this compound be optimized to minimize by-products?

- Reaction Solvent Selection: Tetrahydrofuran (THF) is preferred for lithiation reactions due to its ability to stabilize organometallic intermediates .

- Temperature Control: Low temperatures (−78°C) during n-butyllithium reactions prevent side reactions like over-lithiation .

- Catalyst Screening: Dess-Martin periodinane is effective for oxidizing secondary alcohols to ketones with high yields (>90%) and minimal side products .

Q. What analytical challenges arise in quantifying trace impurities of this compound, and how are they resolved?

- Challenge: Co-elution of structurally similar impurities in HPLC.

- Solution: Gradient elution with a C18 column (e.g., Agilent Zorbax SB-C18, 4.6 × 250 mm, 5 µm) using 0.1% trifluoroacetic acid in water (mobile phase A) and acetonitrile (mobile phase B) achieves baseline separation. Detection at 254 nm enhances sensitivity for halogenated analogs .

- Advanced Techniques: LC-MS/MS with electrospray ionization (ESI) identifies degradants under stress conditions (e.g., acidic hydrolysis) .

Q. How does the stability of this compound influence storage and handling in research settings?

- Light Sensitivity: The bromo and chloro substituents make it prone to photodegradation; storage in amber vials under inert gas (N) is recommended .

- Thermal Stability: Decomposition above 40°C necessitates refrigeration (2–8°C) for long-term storage .

- Moisture Sensitivity: Hydrolysis of the ethoxy group can occur in humid environments, requiring desiccants in storage containers .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations model reaction pathways, such as Suzuki-Miyaura coupling. The bromine atom’s electronegativity and steric effects from the ethoxybenzyl group influence activation energies and regioselectivity. Basis sets like B3LYP/6-31G* are used to optimize geometries and predict transition states .

Methodological Guidelines

Designing a scalable synthesis protocol for this compound:

- Step 1: Start with this compound and remove the ethoxy group using BBr in dichloromethane at −20°C to yield the phenolic intermediate .

- Step 2: Protect the hydroxyl group with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole .

- Step 3: Perform lithiation with n-BuLi at −78°C, followed by aldehyde coupling to introduce the sugar moiety .

Troubleshooting low yields in deprotection steps:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。